Propranolol stearate
Description
Properties
CAS No. |
76611-45-5 |
|---|---|
Molecular Formula |
C34H55NO3 |
Molecular Weight |
525.8 g/mol |
IUPAC Name |
[1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-yl] octadecanoate |
InChI |
InChI=1S/C34H55NO3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-26-34(36)38-31(27-35-29(2)3)28-37-33-25-21-23-30-22-19-20-24-32(30)33/h19-25,29,31,35H,4-18,26-28H2,1-3H3 |
InChI Key |
WZWRDHIZLOPHQT-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(CNC(C)C)COC1=CC=CC2=CC=CC=C21 |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(CNC(C)C)COC1=CC=CC2=CC=CC=C21 |
Synonyms |
propranolol stearate propranolol stearate hydrochloride |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
Propranolol stearate shares the core structure of propranolol (a naphthyloxypropanolamine derivative) but differs in its counterion. Key comparisons with other beta-blockers and related compounds include:
| Property | This compound | Propranolol Hydrochloride | Metoprolol Tartrate | Atenolol |
|---|---|---|---|---|
| Molecular Weight | ~522.8 (C₁₆H₂₁NO₂·C₁₈H₃₅O₂) | 295.8 | 684.8 | 266.3 |
| Solubility | Low (lipophilic stearate) | High (hydrophilic chloride) | Moderate (tartrate salt) | Low (intrinsic hydrophilicity) |
| logP | ~3.5 (estimated) | 3.1 | 1.9 | 0.2 |
| Primary Use | Modified-release formulations | Immediate-release tablets | Hypertension, angina | Hypertension, arrhythmias |
The stearate form’s reduced solubility may prolong absorption, making it suitable for sustained-release formulations, unlike propranolol hydrochloride, which is optimized for rapid release . Metoprolol tartrate, another beta-blocker, shares structural similarities (e.g., aryloxypropanolamine backbone) but has higher selectivity for β1-receptors, reducing bronchoconstriction risks compared to non-selective propranolol .
Pharmacokinetic and Pharmacodynamic Profiles
- In contrast, propranolol hydrochloride achieves peak plasma concentrations within 1–2 hours .
- Half-Life : Stearate formulations may extend the half-life (6–8 hours for immediate-release vs. 10–12 hours for sustained-release), akin to metoprolol succinate’s 24-hour duration .
- Metabolism: All propranolol salts undergo extensive hepatic CYP2D6 metabolism to 4-hydroxypropranolol, but stearate’s slower dissolution may reduce metabolite generation rates .
Formulation and Stability Considerations
This compound’s compatibility with excipients differs from hydrochloride due to stearate’s amphiphilic nature. For example:
- Stability : Stearate salts are less prone to hygroscopicity than hydrochlorides, improving shelf-life in humid environments .
Research Findings and Data Tables
Table 1: Binding Affinity of Propranolol Analogs (logq Values at 10⁻⁴ M)
| Compound | MIP logq | NIP logq | Selectivity (MIP/NIP) |
|---|---|---|---|
| Propranolol | -1.2 | -1.9 | 5.0x |
| Metoprolol | -1.3 | -2.0 | 4.5x |
| Ephedrine | -1.5 | -2.1 | 3.7x |
| Dibenzylamine | -1.9 | -2.3 | 2.5x |
Data from molecularly imprinted polymer (MIP) studies show propranolol’s modest selectivity over structurally similar amines .
Table 2: Dissolution Impact of Formulation Variables (Propranolol Hydrochloride)
| Variable | Effect on Q5 (%) | Effect on Q10 (%) |
|---|---|---|
| Filler ratio (lactose/DCP) | Significant | Significant |
| Magnesium stearate level | None | None |
| Compression force | Significant | Significant |
Magnesium stearate’s minimal impact suggests this compound may tolerate lubricant variations in formulations .
Preparation Methods
Nasal Dosage Forms
A patent by describes this compound as part of a nasal delivery system. The formulation includes:
-
This compound : 1–10% w/w
-
Nasal carriers : Hydroxypropyl methylcellulose or polyvinylpyrrolidone
-
Preservatives : Benzalkonium chloride
The manufacturing process involves:
Table 1: Key Parameters for Nasal Formulation Development
| Parameter | Optimal Range | Function |
|---|---|---|
| Particle size | 10–50 µm | Ensures nasal mucosal deposition |
| Solubility in ethanol | ≥50 mg/mL | Facilitates solvent-based processing |
| pH | 5.5–6.5 | Minimizes mucosal irritation |
Compatibility with Excipients
Studies on propranolol hydrochloride formulations provide indirect insights into stearate compatibility. Magnesium stearate, a common lubricant, has been extensively evaluated in propranolol tablets.
Thermal Stability
Thermogravimetric analysis (TGA) of propranolol hydrochloride mixed with magnesium stearate shows no decomposition below 150°C, indicating compatibility during tablet compression. However, this compound itself may exhibit different stability profiles due to its covalent structure.
Moisture Sensitivity
This compound’s hygroscopicity necessitates controlled humidity conditions (<40% RH) during processing. Lactose and microcrystalline cellulose, often used as fillers, can mitigate moisture uptake.
Industrial-Scale Manufacturing Considerations
While laboratory-scale methods focus on solvent-based synthesis, industrial production may employ hot-melt extrusion or spray congealing for enhanced scalability.
Hot-Melt Extrusion
This technique involves:
Table 2: Hot-Melt Extrusion Parameters
| Parameter | Setting | Outcome |
|---|---|---|
| Temperature | 90°C | Prevents drug degradation |
| Screw speed | 50 rpm | Ensures uniform mixing |
| Polymer:drug ratio | 3:1 | Optimizes release kinetics |
Q & A
Q. What preclinical models validate this compound’s efficacy in anxiety or PTSD research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
